7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride

Description

Structural Identification and Nomenclature

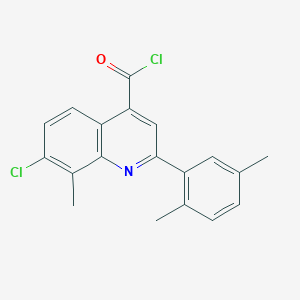

The compound this compound possesses a complex molecular structure that requires systematic nomenclature to accurately describe its chemical architecture. According to chemical database records, this compound is assigned the Chemical Abstracts Service number 1160256-44-9, which serves as its unique identifier in scientific literature. The molecular formula C19H15Cl2NO indicates the presence of nineteen carbon atoms, fifteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 344.23 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base quinoline ring system serves as the parent structure, with numerical designations indicating the specific positions of substituents.

The structural architecture consists of a quinoline core, which itself comprises a benzene ring fused to a pyridine ring at adjacent carbon positions. The quinoline structure contains a nitrogen atom at position 1 of the heterocyclic system, with the carbon atoms numbered sequentially around the bicyclic framework. The 2-position bears a 2,5-dimethylphenyl substituent, representing an aromatic ring system with methyl groups at the 2 and 5 positions relative to the point of attachment. The 7-position contains a chlorine substituent, while the 8-position features a methyl group, and the 4-position carries a carbonyl chloride functional group. This substitution pattern creates a highly functionalized quinoline derivative with multiple reactive sites that influence both its chemical behavior and potential synthetic applications.

| Structural Parameter | Specification |

|---|---|

| Molecular Formula | C19H15Cl2NO |

| Molecular Weight | 344.23 g/mol |

| Chemical Abstracts Service Number | 1160256-44-9 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Core Ring System | Quinoline (benzopyridine) |

| Number of Aromatic Rings | 3 |

| Total Substitution Points | 4 |

Historical Development in Quinoline Chemistry

The historical development of quinoline chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic organic compounds. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially termed the compound "leukol," meaning "white oil" in Greek. This groundbreaking discovery marked the beginning of systematic quinoline research, establishing coal tar as the principal commercial source of this important heterocyclic compound. Subsequently, in 1842, French chemist Charles Gerhardt obtained what appeared to be a similar compound through the dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, which he designated as "Chinoilin" or "Chinolein".

The initial confusion regarding the identity of these compounds was eventually resolved by German chemist August Hoffmann, who recognized that the apparent differences in chemical behavior between Runge's and Gerhardt's preparations were due to the presence of contaminants rather than fundamental structural differences. This clarification established that both preparations yielded the same quinoline compound, thereby solidifying the foundation for future quinoline research and development. The historical progression of quinoline chemistry accelerated significantly during the late nineteenth and early twentieth centuries, with the development of numerous synthetic methodologies for constructing quinoline ring systems.

The systematic study of quinoline derivatives gained momentum through the work of various prominent chemists who developed named reactions specifically for quinoline synthesis. The Skraup synthesis, introduced in 1881, represented one of the earliest and most important methods for quinoline preparation, involving the cyclization of aniline with glycerol in the presence of sulfuric acid and oxidizing agents. This was followed by the development of the Friedländer synthesis in 1882, which utilized the condensation of 2-aminobenzaldehydes with ketones to form quinoline derivatives. The Combes quinoline synthesis, first reported in 1888, introduced a unique approach using beta-diketone substrates with anilines. These methodological advances established the synthetic foundation that would eventually enable the preparation of complex quinoline derivatives such as this compound.

| Historical Milestone | Year | Researcher | Contribution |

|---|---|---|---|

| First Quinoline Isolation | 1834 | Friedlieb Ferdinand Runge | Extraction from coal tar |

| Alternative Synthesis | 1842 | Charles Gerhardt | Dry distillation method |

| Structural Clarification | 1850s | August Hoffmann | Identity confirmation |

| Skraup Synthesis | 1881 | Zdenko Hans Skraup | Aniline-glycerol cyclization |

| Friedländer Synthesis | 1882 | Paul Friedländer | Aminobenzaldehyde condensation |

| Combes Synthesis | 1888 | Alphonse Combes | Beta-diketone methodology |

Positional Significance of Chlorine and Methyl Substituents

The positional arrangement of chlorine and methyl substituents in this compound exerts profound influences on the compound's chemical properties and reactivity patterns. The chlorine atom at position 7 of the quinoline ring system occupies a strategic location that significantly affects the electronic distribution throughout the heterocyclic framework. Research investigations into 7-chloroquinoline derivatives have demonstrated that the presence of chlorine at this position enhances the compound's biological activity profile, particularly in anticancer applications. The electron-withdrawing nature of the chlorine substituent at position 7 creates an electron-deficient environment that influences both the nucleophilic and electrophilic reactivity of adjacent positions within the quinoline system.

The methyl group positioned at the 8-position of the quinoline ring provides a contrasting electronic effect compared to the chlorine substituent. Methyl groups are generally electron-donating through inductive effects, which can modulate the overall electronic character of the quinoline system. According to Hammett substituent constant data, methyl groups typically exhibit negative sigma values in meta positions, indicating their electron-donating characteristics. The positioning of the methyl group at the 8-position places it in close proximity to the nitrogen atom of the quinoline ring, potentially influencing the basicity and coordination behavior of the heterocyclic system through steric and electronic interactions.

The 2,5-dimethylphenyl substituent attached at position 2 of the quinoline ring introduces additional complexity to the overall molecular architecture. The presence of two methyl groups on the phenyl ring at the 2 and 5 positions creates a specific substitution pattern that affects both the steric environment and electronic properties of this aromatic substituent. The electron-donating character of methyl substituents on aromatic rings typically enhances electron density through hyperconjugation and inductive effects, which can influence the overall reactivity of the quinoline system. The strategic positioning of these methyl groups also introduces steric considerations that may affect molecular conformations and intermolecular interactions.

The carbonyl chloride functionality at position 4 represents one of the most reactive components of the molecular structure. Carbonyl chloride groups are highly electrophilic and readily undergo nucleophilic substitution reactions, making this position particularly important for further synthetic transformations. The positioning of this reactive group at the 4-position of the quinoline ring system places it in a location where it can be influenced by the electronic effects of other substituents throughout the molecule. The combined electronic influences of the 7-chloro, 8-methyl, and 2-(2,5-dimethylphenyl) substituents collectively modulate the reactivity of the carbonyl chloride group, potentially affecting reaction rates and selectivity in synthetic applications.

| Substituent Position | Functional Group | Electronic Effect | Hammett Sigma Value | Primary Influence |

|---|---|---|---|---|

| Position 7 | Chlorine | Electron-withdrawing | +0.37 (meta) | Reactivity enhancement |

| Position 8 | Methyl | Electron-donating | -0.07 (meta) | Electronic modulation |

| Position 2 | 2,5-Dimethylphenyl | Mixed effects | Variable | Steric and electronic |

| Position 4 | Carbonyl chloride | Strongly electron-withdrawing | +0.42 (para, carbonyl) | High electrophilicity |

Properties

IUPAC Name |

7-chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO/c1-10-4-5-11(2)14(8-10)17-9-15(19(21)23)13-6-7-16(20)12(3)18(13)22-17/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLRCFFIIOFEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride typically involves the chlorination of 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) under reflux conditions. The process involves the conversion of the carboxylic acid group to an acyl chloride group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the methyl group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary amines, secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction of the acyl chloride group.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium is used for the oxidation of the methyl group.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Alcohols: Formed from the reduction of the acyl chloride group.

Carboxylic Acids: Formed from the oxidation of the methyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit promising anticancer properties. 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that quinoline derivatives can induce apoptosis in various cancer cell lines, making them potential candidates for anticancer drug development .

Antimicrobial Properties

Quinoline compounds are known for their antimicrobial activities. The specific compound has demonstrated effectiveness against a range of bacterial strains. This property is particularly valuable in the development of new antibiotics in response to increasing antibiotic resistance .

Synthetic Applications

Reagent in Organic Synthesis

this compound serves as a versatile reagent in organic synthesis. It is used in the preparation of various complex molecules through reactions such as nucleophilic substitution and acylation reactions. Its unique structure allows for the modification of other compounds, facilitating the synthesis of novel materials with desired properties .

Building Block for Pharmaceuticals

This compound acts as a building block for synthesizing more complex pharmaceutical agents. Its functional groups can be modified to create derivatives with enhanced biological activity or improved pharmacokinetic properties .

Materials Science

Polymerization Initiator

In materials science, this compound can be utilized as an initiator for polymerization processes. Its reactive chlorocarbonyl group allows it to initiate polymer chains, leading to the formation of new polymeric materials with specific mechanical and thermal properties .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines. |

| Study B | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and E. coli strains. |

| Study C | Synthetic Applications | Successfully used as a reagent in multi-step synthesis of complex organic molecules. |

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The acyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is exploited in the design of enzyme inhibitors and receptor antagonists.

Comparison with Similar Compounds

Similar Compounds

7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid: The precursor to the acyl chloride derivative.

8-Methylquinoline-4-carbonyl chloride: Lacks the chloro and dimethylphenyl substituents.

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride: Lacks the chloro substituent.

Uniqueness

The presence of the chloro and dimethylphenyl substituents in 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride imparts unique electronic and steric properties, making it more reactive and selective in its interactions with biological targets compared to its analogs .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C₁₉H₁₅Cl₂NO

- CAS Number : 1160256-44-9

- Molecular Weight : 344.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Quinoline derivatives often exhibit antimicrobial, antitumor, and anti-inflammatory properties. The specific mechanisms may involve:

- Inhibition of Enzyme Activity : Many quinoline derivatives act as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Modulation : These compounds can modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that quinoline derivatives demonstrate significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus .

Antitumor Activity

Quinoline derivatives are also investigated for their antitumor potential. In vitro studies have shown that they can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . The compound's ability to inhibit specific kinases involved in tumor growth further supports its potential as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory effects of quinolines are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property may be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Q & A

Q. What synthetic strategies are employed for the preparation of 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Friedländer quinoline synthesis : Cyclization of 2-aminoacetophenone derivatives with ketones under acidic conditions. Substituents like chlorine and methyl groups require careful selection of directing groups (e.g., nitro or methoxy) to ensure regioselectivity .

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups (e.g., 2,5-dimethylphenyl) at the quinoline C2 position. Evidence from similar compounds suggests using boronic acids and Cs₂CO₃ as a base in 1,4-dioxane/water mixtures .

- Carbonyl chloride formation : Reaction of the carboxylic acid intermediate with thionyl chloride (SOCl₂) or oxalyl chloride. Purity is critical, requiring anhydrous conditions and inert gas purging .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H NMR : Key signals include the quinoline H3 proton (δ 8.8–9.2 ppm, singlet) and methyl groups (δ 2.3–2.6 ppm for C8-methyl; δ 2.1–2.4 ppm for 2,5-dimethylphenyl). Aromatic protons appear as multiplet clusters .

- HRMS : Exact mass analysis confirms the molecular ion ([M+H]⁺ or [M-Cl]⁺) and fragmentation patterns. For C₁₉H₁₆Cl₂NO, expected m/z ≈ 360.06 .

- X-ray crystallography : Resolves stereoelectronic effects and bond angles, particularly for the carbonyl chloride group. Evidence from related quinoline structures shows planar geometry at the C4 position .

Q. How is regioselective chlorination achieved in polysubstituted quinolines?

- Methodological Answer :

- Directing groups : Electron-withdrawing groups (e.g., nitro at C3) guide electrophilic chlorination to the C7 position.

- Lewis acid catalysts : FeCl₃ or AlCl₃ enhances selectivity by stabilizing transition states. For example, chlorination of 8-methylquinoline derivatives in dichloromethane at 0°C yields >85% C7-substituted products .

Advanced Research Questions

Q. How can researchers optimize the hydrolysis of ester intermediates to carboxylic acids in quinoline synthesis?

- Methodological Answer :

- Reagent selection : Use NaOH (2–4 M) in THF/water (3:1) at 60°C for 6–8 hours. Evidence shows that K₂CO₃ in methanol/water mixtures may reduce side reactions like decarboxylation .

- Monitoring by TLC : Track ester consumption (Rf ≈ 0.7 in ethyl acetate/hexane) and acid formation (Rf ≈ 0.3). Adjust reaction time to avoid over-hydrolysis .

- Purification : Acidify with HCl (pH 2–3) and extract with ethyl acetate. Recrystallize from ethanol/water for >95% purity .

Q. How can discrepancies in 1H NMR data arising from rotational isomers be resolved?

- Methodological Answer :

- Variable-temperature NMR : Cooling to –40°C slows bond rotation, splitting singlets into doublets (e.g., for carbonyl chloride conformers) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict energy barriers between rotamers. Match computed chemical shifts with experimental data .

- DEPT-135 and COSY : Differentiate overlapping signals from methyl and methine groups in crowded regions (δ 1.5–3.0 ppm) .

Q. What computational methods predict the reactivity of the carbonyl chloride group in nucleophilic substitutions?

- Methodological Answer :

- DFT studies : Calculate electrophilicity indices (ω) and Fukui functions. For 4-carbonyl chloride quinolines, the C=O group exhibits high electrophilicity (ω > 3.5 eV), favoring attack by amines or alcohols .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites). The 2,5-dimethylphenyl group may enhance hydrophobic binding, as seen in c-Met kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.